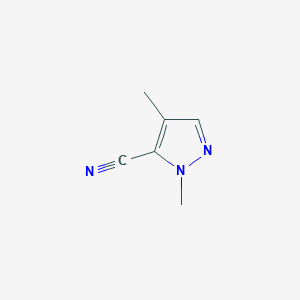
Tris(2,6-dimethoxyphenyl)methanol
Übersicht
Beschreibung
Tris(2,6-dimethoxyphenyl)methanol is a chemical compound with the molecular formula C25H28O7 . It has an average mass of 440.486 Da and a monoisotopic mass of 440.183502 Da .
Molecular Structure Analysis
The molecular structure of Tris(2,6-dimethoxyphenyl)methanol consists of three 2,6-dimethoxyphenyl groups attached to a central methanol group . The compound has a complex structure with multiple aromatic rings and ether groups.Chemical Reactions Analysis
Tris(2,6-dimethoxyphenyl)methyl carbenium ion, a related compound, reacts smoothly with primary amines, forming permanently charged adducts with a mass increment of +359 Da . This reaction has been used for the analysis of amines, including biologically active compounds and therapeutic agents .Physical And Chemical Properties Analysis
Tris(2,6-dimethoxyphenyl)methanol is a solid compound with a molecular formula of C25H28O7 . It has an average mass of 440.486 Da and a monoisotopic mass of 440.183502 Da .Wissenschaftliche Forschungsanwendungen
Structural and Conformational Analysis
Tris(2,6-dimethoxyphenyl)methanol, a tertiary alcohol, forms stable salts with acids and has been studied for its structural and conformational properties. X-ray crystallographic analysis has been employed to understand its organic cation structure and the influence of anions on its hydrogen-bond structure. This research is significant for understanding molecular interactions and bonding mechanisms in complex organic compounds (Zhang et al., 2015).
Role in Molecule Conformation
Studies have shown that tris(2,6-dimethoxyphenyl)methanol can exist in multiple conformers in solution, influenced by hydrogen bonding. This finding is important for the development of new materials and understanding the dynamics of molecular transformations (Niu et al., 2015).
Reactivity and Stability Studies
Research into the reactivity of tris(2,6-dimethoxyphenyl)methanol derivatives with various acids and alkyl halides has provided insights into their unusual stabilities and reactivities. This is crucial for applications in synthetic chemistry and materials science (Wada et al., 1997).
Organometallic Chemistry
Tris(2,6-dimethoxyphenyl)methanol has been studied in the context of organometallic chemistry, particularly in reactions involving arsenic, antimony, and bismuth derivatives. These studies contribute to our understanding of organometallic reactions and their potential applications in catalysis and material synthesis (Wada et al., 1996).
Crystallography and Molecular Geometry
The compound has been used in studies focusing on its molecular and crystal structure, particularly in analyzing aryl ring twists in tripod ethers. Such research is valuable for understanding the structural aspects of similar organic compounds (Stoudt et al., 1994).
Catalysis Research
Tris(2,6-dimethoxyphenyl)methanol derivatives have been used in developing catalysts for various chemical reactions. Their role in catalyzing processes like Huisgen 1,3-dipolar cycloadditions highlights their importance in the field of catalysis (Ozcubukcu et al., 2009).
Environmental and Toxicological Studies
While this falls slightly outside the specific chemical focus, it's notable that related compounds like tris(4-chlorophenyl)methanol have been studied for their environmental distribution and toxicity, contributing to our understanding of the environmental impact of similar compounds (Jarman et al., 1992).
Zukünftige Richtungen
The future directions for research on Tris(2,6-dimethoxyphenyl)methanol could include further exploration of its synthesis and potential applications. Its related compound, Tris(2,6-dimethoxyphenyl)methyl carbenium ion, has been used as a charge derivatization agent in mass spectrometry, suggesting potential uses in analytical chemistry .
Eigenschaften
IUPAC Name |
tris(2,6-dimethoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O7/c1-27-16-10-7-11-17(28-2)22(16)25(26,23-18(29-3)12-8-13-19(23)30-4)24-20(31-5)14-9-15-21(24)32-6/h7-15,26H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMAVIFDLNOJNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(C2=C(C=CC=C2OC)OC)(C3=C(C=CC=C3OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2,6-dimethoxyphenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B3180376.png)



![Methyl 2-Azaspiro[3.3]heptane-6-carboxylate](/img/structure/B3180395.png)
![6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3180416.png)


